![molecular formula C8H11N5 B13988650 Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- CAS No. 89481-41-4](/img/structure/B13988650.png)
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is a chemical compound with the molecular formula C8H11N5. It is known for its unique structure, which includes a hydrazinecarboximidamide group attached to a phenyl ring substituted with an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- typically involves the reaction of hydrazinecarboximidamide with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarboximidamide, 2-[(4-methylphenyl)methylene]-
- Hydrazinecarboximidamide, 2-[(4-chlorophenyl)methylene]-
- Hydrazinecarboximidamide, 2-[(4-nitrophenyl)methylene]-
Uniqueness
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enhances the compound’s reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
89481-41-4 |
|---|---|
Molekularformel |
C8H11N5 |
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H11N5/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,9H2,(H4,10,11,13) |
InChI-Schlüssel |
QFXOKWKALRAJEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
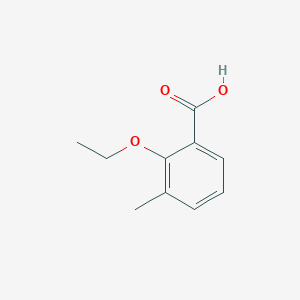
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
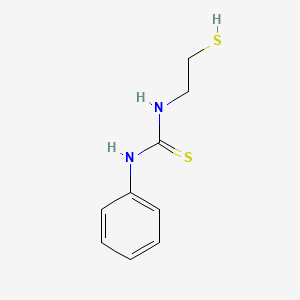
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)

![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

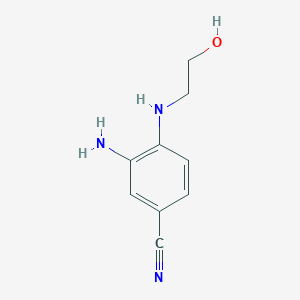
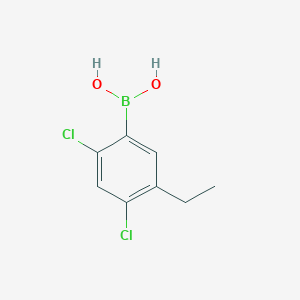
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
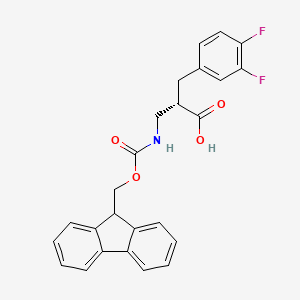
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
